molecular formula C10H7NO3 B1627113 2-Hydroxy-3-nitronaphthalene CAS No. 32361-60-7

2-Hydroxy-3-nitronaphthalene

Cat. No.: B1627113
CAS No.: 32361-60-7
M. Wt: 189.17 g/mol
InChI Key: MUELWRJOJXBHPA-UHFFFAOYSA-N
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Description

2-Hydroxy-3-nitronaphthalene, also known as 3-Nitro-2-naphthol, is a chemical compound that belongs to the naphthalene family. It is a yellow crystalline solid widely used in scientific research, particularly in the field of organic chemistry. This compound is known for its versatility and unique chemical properties, making it useful in a wide range of applications .

Scientific Research Applications

2-Hydroxy-3-nitronaphthalene has significant applications in various fields:

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-nitronaphthalene can be synthesized through various methods. One common method involves the direct nitration of naphthalene, which yields this compound as a by-product during the commercial preparation of 1-nitronaphthalene. Another method involves the nitration of 2-naphthol, where the reaction is carried out using nitric acid in the presence of sulfuric acid as a catalyst .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale nitration processes. The reaction conditions are carefully controlled to optimize yield and purity. The compound is then purified through recrystallization or other suitable methods to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-nitronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

2-Hydroxy-3-nitronaphthalene can be compared with other similar compounds, such as:

Uniqueness:

Properties

IUPAC Name

3-nitronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUELWRJOJXBHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00578931
Record name 3-Nitronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32361-60-7
Record name 3-Nitronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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